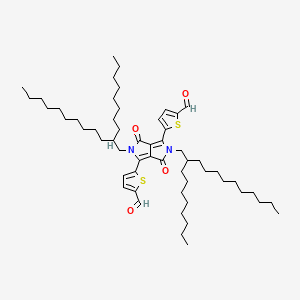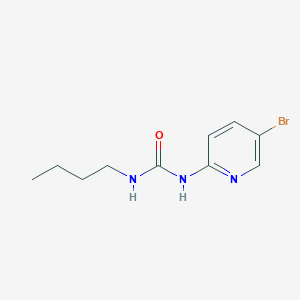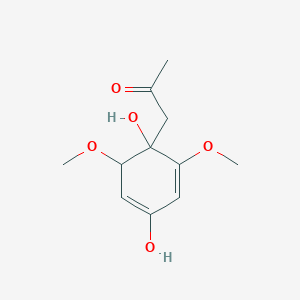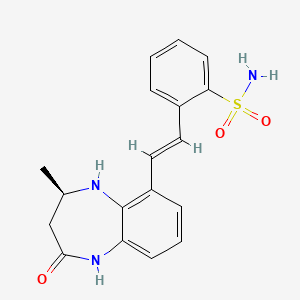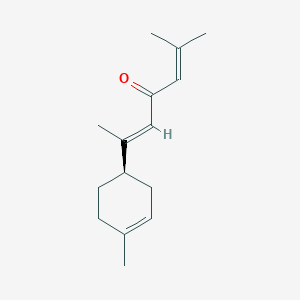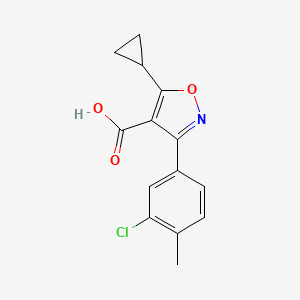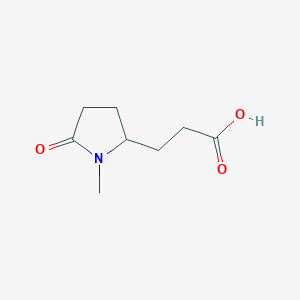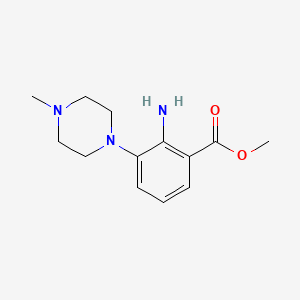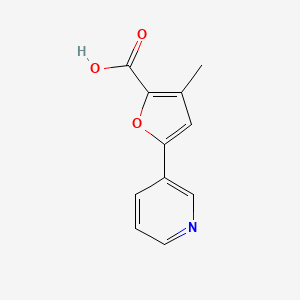
Phthalimidinoglutarimide-C3-O-PEG1-C2-Br
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phthalimidinoglutarimide-C3-O-PEG1-C2-Br is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and properties. This compound is characterized by the presence of a phthalimide group, a glutarimide moiety, and a polyethylene glycol (PEG) linker, which is terminated with a bromine atom. The combination of these functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Phthalimidinoglutarimide-C3-O-PEG1-C2-Br typically involves multiple steps, starting with the preparation of the phthalimide and glutarimide intermediates. These intermediates are then linked through a PEG chain, followed by the introduction of the bromine atom at the terminal position. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and automated processes to handle the complex synthesis. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form. Quality control measures, including spectroscopic analysis and chromatography, are employed to verify the identity and purity of the product.
化学反応の分析
Types of Reactions
Phthalimidinoglutarimide-C3-O-PEG1-C2-Br undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, leading to the formation of new derivatives.
Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation state of its functional groups.
Hydrolysis: The PEG linker can be cleaved under acidic or basic conditions, resulting in the separation of the phthalimide and glutarimide moieties.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines and thiols for substitution reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction. The reactions are typically carried out under controlled temperatures and pH to optimize the yield and selectivity of the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions with amines can yield amine derivatives, while oxidation reactions may produce oxidized forms of the phthalimide or glutarimide groups.
科学的研究の応用
Phthalimidinoglutarimide-C3-O-PEG1-C2-Br has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Employed in the study of protein-ligand interactions and as a probe for investigating biological pathways.
Industry: Utilized in the development of advanced materials and as a component in specialty chemicals.
作用機序
The mechanism of action of Phthalimidinoglutarimide-C3-O-PEG1-C2-Br involves its interaction with specific molecular targets, such as enzymes or receptors. The phthalimide and glutarimide groups can form covalent or non-covalent bonds with these targets, modulating their activity. The PEG linker provides flexibility and solubility, facilitating the compound’s access to its targets. The bromine atom can also participate in halogen bonding, further influencing the compound’s binding affinity and specificity.
類似化合物との比較
Phthalimidinoglutarimide-C3-O-PEG1-C2-Br can be compared with other compounds that possess similar functional groups, such as:
Phthalimidinoglutarimide-C3-O-PEG1-C2-amine HCl: Similar structure but with an amine group instead of bromine, which may alter its reactivity and biological activity.
Phthalimidinoglutarimide-5’-C3-O-PEG1-C2-acid: Contains a carboxylic acid group, which can affect its solubility and interaction with biological targets.
The uniqueness of this compound lies in its specific combination of functional groups, which provides a distinct set of chemical and biological properties that can be leveraged for various applications.
特性
分子式 |
C20H25BrN2O5 |
|---|---|
分子量 |
453.3 g/mol |
IUPAC名 |
3-[7-[3-[2-(2-bromoethoxy)ethoxy]propyl]-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione |
InChI |
InChI=1S/C20H25BrN2O5/c21-8-10-28-12-11-27-9-2-4-14-3-1-5-15-16(14)13-23(20(15)26)17-6-7-18(24)22-19(17)25/h1,3,5,17H,2,4,6-13H2,(H,22,24,25) |
InChIキー |
FGSXAAWCVZFJQH-UHFFFAOYSA-N |
正規SMILES |
C1CC(=O)NC(=O)C1N2CC3=C(C=CC=C3C2=O)CCCOCCOCCBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




